molecular formula C20H20N2O3 B11643877 Ethyl 3-[(8-methoxy-2-methylquinolin-4-yl)amino]benzoate

Ethyl 3-[(8-methoxy-2-methylquinolin-4-yl)amino]benzoate

Cat. No.: B11643877
M. Wt: 336.4 g/mol
InChI Key: SJMJYFRLHWTQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(8-methoxy-2-methylquinolin-4-yl)amino]benzoate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a methoxy group and a methyl group, as well as an ethyl ester functional group. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(8-methoxy-2-methylquinolin-4-yl)amino]benzoate typically involves a multi-step process:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Coupling Reaction: The final step involves the coupling of the substituted quinoline with ethyl 3-aminobenzoate. This can be done using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions to form the desired ester linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the quinoline ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are common electrophilic substitutions, while nucleophilic substitutions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

Ethyl 3-[(8-methoxy-2-methylquinolin-4-yl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an inhibitor of various enzymes and receptors due to its quinoline core.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of Ethyl 3-[(8-methoxy-2-methylquinolin-4-yl)amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to active sites of enzymes, blocking their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinidine: An antiarrhythmic agent with a quinoline structure.

    Camptothecin: An anticancer agent with a quinoline-based structure.

Uniqueness

Ethyl 3-[(8-methoxy-2-methylquinolin-4-yl)amino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl 3-[(8-methoxy-2-methylquinolin-4-yl)amino]benzoate

InChI

InChI=1S/C20H20N2O3/c1-4-25-20(23)14-7-5-8-15(12-14)22-17-11-13(2)21-19-16(17)9-6-10-18(19)24-3/h5-12H,4H2,1-3H3,(H,21,22)

InChI Key

SJMJYFRLHWTQBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=C3C=CC=C(C3=NC(=C2)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.